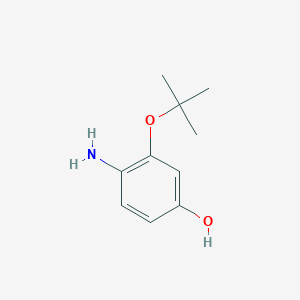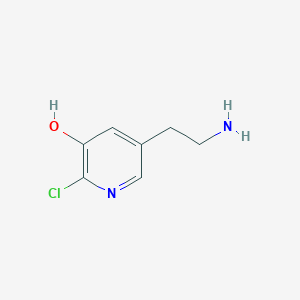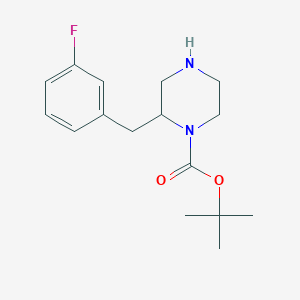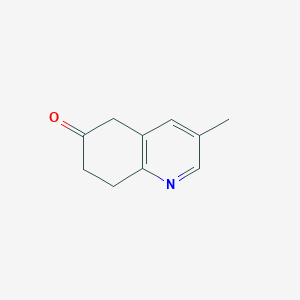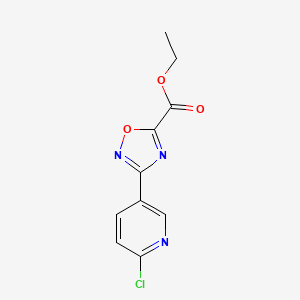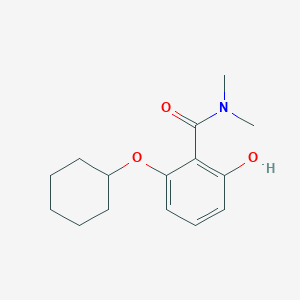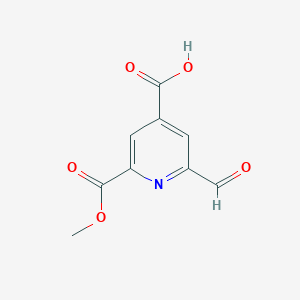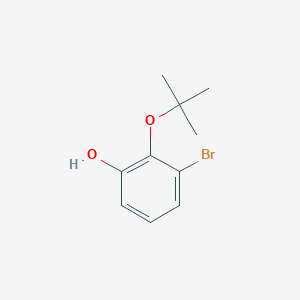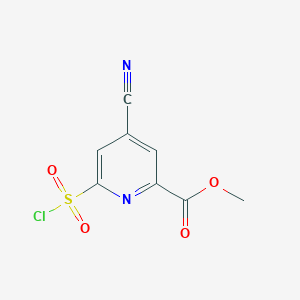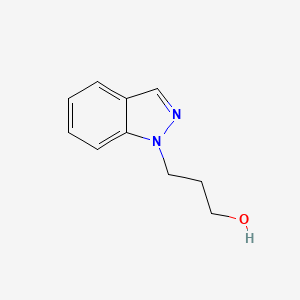
3-(1H-Indazol-1-YL)propan-1-OL
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(1H-Indazol-1-YL)propan-1-OL is a chemical compound that features an indazole ring attached to a propanol chain Indazole is a bicyclic structure consisting of a benzene ring fused to a pyrazole ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 3-(1H-Indazol-1-YL)propan-1-OL typically involves the formation of the indazole ring followed by the attachment of the propanol chain. One common method involves the cyclization of o-nitrophenylhydrazine with an appropriate aldehyde or ketone to form the indazole ring. This is followed by the reduction of the nitro group and subsequent alkylation to introduce the propanol chain .
Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and solvents that are easily recoverable and recyclable is also a common practice in industrial settings.
Análisis De Reacciones Químicas
Types of Reactions: 3-(1H-Indazol-1-YL)propan-1-OL can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The indazole ring can be reduced under specific conditions.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Catalysts such as palladium on carbon or hydrogen gas.
Substitution: Reagents like thionyl chloride or phosphorus tribromide for converting the hydroxyl group to a leaving group.
Major Products:
Oxidation: Formation of 3-(1H-Indazol-1-YL)propanal or 3-(1H-Indazol-1-YL)propanone.
Reduction: Formation of reduced indazole derivatives.
Substitution: Formation of various substituted derivatives depending on the reagent used.
Aplicaciones Científicas De Investigación
3-(1H-Indazol-1-YL)propan-1-OL has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including as an anti-inflammatory or analgesic agent.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.
Mecanismo De Acción
The mechanism of action of 3-(1H-Indazol-1-YL)propan-1-OL depends on its specific application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The indazole ring can engage in π-π interactions with aromatic residues in proteins, while the hydroxyl group can form hydrogen bonds, enhancing binding affinity .
Comparación Con Compuestos Similares
3-(1H-Indazol-1-YL)propan-1-amine: Similar structure but with an amine group instead of a hydroxyl group.
1-Ethyl-1H-indazol-3-amine: Contains an ethyl group and an amine group attached to the indazole ring.
N-Methyl-3-(1H-pyrazol-1-yl)propan-1-amine: Features a pyrazole ring instead of an indazole ring.
Uniqueness: 3-(1H-Indazol-1-YL)propan-1-OL is unique due to the presence of both the indazole ring and the hydroxyl group, which can participate in a variety of chemical reactions and interactions. This dual functionality makes it a versatile compound for various applications in research and industry.
Propiedades
Fórmula molecular |
C10H12N2O |
|---|---|
Peso molecular |
176.21 g/mol |
Nombre IUPAC |
3-indazol-1-ylpropan-1-ol |
InChI |
InChI=1S/C10H12N2O/c13-7-3-6-12-10-5-2-1-4-9(10)8-11-12/h1-2,4-5,8,13H,3,6-7H2 |
Clave InChI |
SBMPTHJNZLLPFR-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C2C(=C1)C=NN2CCCO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



